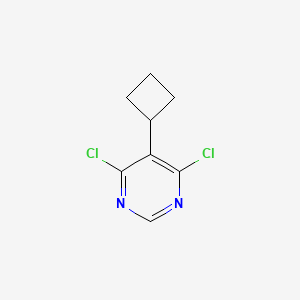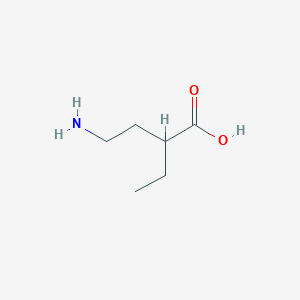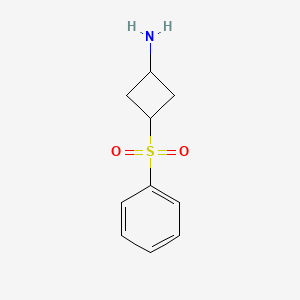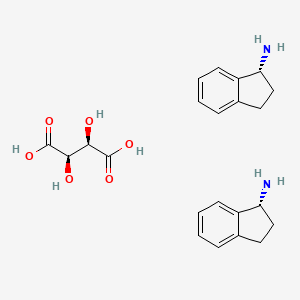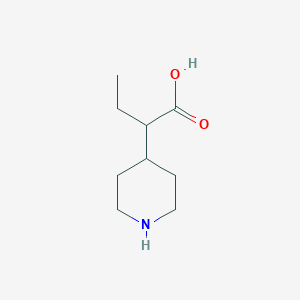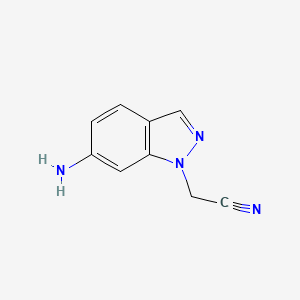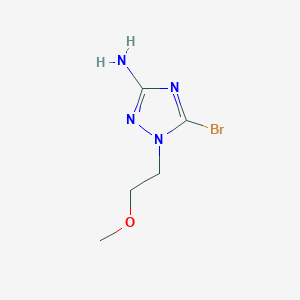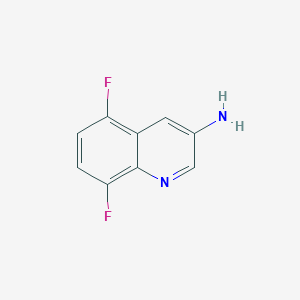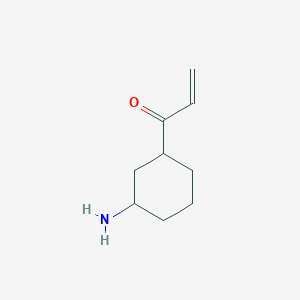![molecular formula C16H12F3NO3S2 B13182708 [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to a methylbenzene sulfonate group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a trifluoromethyl ketone under acidic conditions. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding sulfoxides or sulfones. Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfide under specific conditions. Substitution:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. Medicine: Research has explored its potential as an anti-inflammatory or anticancer agent due to its ability to modulate specific biological pathways. Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl benzoate
- [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-chlorobenzene-1-sulfonate
Uniqueness: Compared to similar compounds, [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate exhibits unique reactivity due to the presence of the methyl group on the benzene ring. This can influence its chemical behavior and interactions with biological targets, making it a distinct and valuable compound for research and industrial applications.
属性
分子式 |
C16H12F3NO3S2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12F3NO3S2/c1-10-2-5-12(6-3-10)25(21,22)23-9-15-20-13-8-11(16(17,18)19)4-7-14(13)24-15/h2-8H,9H2,1H3 |
InChI 键 |
KFBWZVWWRCPAEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


